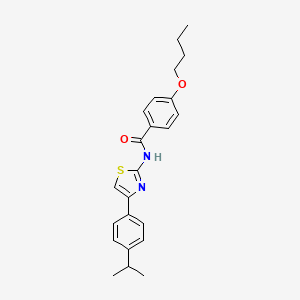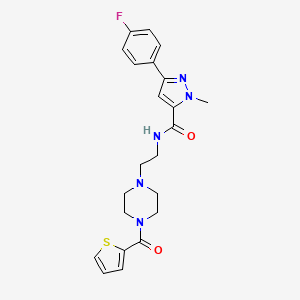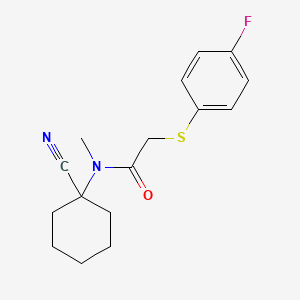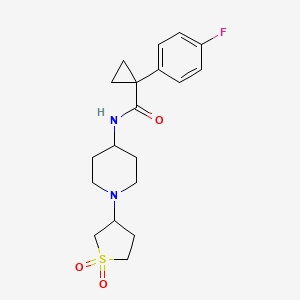
4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide” is a chemical compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “this compound” are not available in the retrieved data. Thiazoles, in general, resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Synthesis and Process Improvement
The compound N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide has demonstrated potential antitumor effects along with excellent bioactivities. It was synthesized from commercially available materials through key steps like ring-closing reaction, reduction reaction, and acylation reaction. The overall yields exceeded 30%, and the product's structure was validated through 1H NMR, 13C NMR, and HR-ESI-MS, aligning well with its anticipated structure (H. Bin, 2015).
Anticancer Evaluation
A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activity against various cancer cell lines. This includes MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Some derivatives showed higher anticancer activities than the reference drug, etoposide (B. Ravinaik et al., 2021).
Antimicrobial Activity
N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives were synthesized and demonstrated antimicrobial activity against gram-positive species (Bacillus subtilis, S. pyogenes) and gram-negative species (Pseudomonas aeruginosa, Escherichia coli), as well as antifungal activity against Candida albicans and Aspergillus niger. Derivatives with phenyl rings substituted with electron-donating groups like hydroxyl and amino showed maximum antimicrobial activity (A. Chawla, 2016).
Electrochemical Synthesis of Benzothiazoles
The TEMPO-catalyzed electrochemical C–H thiolation method presents a metal- and reagent-free approach for synthesizing benzothiazoles and thiazolopyridines from thioamides. This process provides a diverse range of benzothiazoles and thiazolopyridines, important in pharmaceuticals and organic materials, through a dehydrogenative coupling process. The method suggests a promising avenue for sustainable and efficient synthesis of these compounds (Xiang-Yang Qian et al., 2017).
Future Directions
The development of thiazole derivatives is a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives and evaluating their biological activities. Additionally, the design and structure-activity relationship of bioactive molecules could be further explored .
Mechanism of Action
Target of Action
The compound, 4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, belongs to the class of thiazole derivatives . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties
Mode of Action
The mode of action of thiazole derivatives is influenced by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are found in many potent biologically active compounds . They are involved in various biochemical pathways due to their diverse biological activities . .
Result of Action
The result of the compound’s action would be dependent on its mode of action and the biochemical pathways it affects. Given the diverse biological activities of thiazole derivatives , the compound could potentially have a wide range of molecular and cellular effects.
properties
IUPAC Name |
4-butoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-4-5-14-27-20-12-10-19(11-13-20)22(26)25-23-24-21(15-28-23)18-8-6-17(7-9-18)16(2)3/h6-13,15-16H,4-5,14H2,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFCQXCCPUNGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2922414.png)
![{1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl acetate](/img/structure/B2922417.png)

![1-{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2922419.png)
![(3-{[(3,4-Dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2922420.png)


![(Z)-2-(2-chlorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2922425.png)
![6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2922426.png)

![{[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2922429.png)
